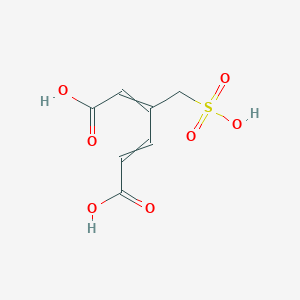
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes two benzyl groups and two acetate groups attached to a piperazine ring.
Métodos De Preparación
The synthesis of 1,4-dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the oxidation of N-benzylated tertiary amines using ruthenium tetroxide (RuO4) . The reaction conditions typically involve the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Análisis De Reacciones Químicas
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized by RuO4, leading to the formation of oxygenated derivatives such as acyclic diformamides, benzaldehyde, and benzoic acid . The reaction conditions often involve the use of a base and a solvent, and the major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives, including 1,4-dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate, are studied for their potential therapeutic effects. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . In industry, these compounds are used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,4-dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound is known to form iminium cations and cyclic enamines during its reactions . These intermediates can interact with various biological molecules, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate can be compared with other similar compounds, such as 2,2′-(3,6-dioxopiperazine-2,5-diyl)diacetamide . Both compounds belong to the class of 2,5-dioxopiperazines and share similar structural features. this compound is unique due to the presence of benzyl groups, which can influence its chemical reactivity and biological activity. Other similar compounds include various substituted piperazines, which are widely studied for their diverse biological activities .
Propiedades
Número CAS |
90301-44-3 |
|---|---|
Fórmula molecular |
C22H22N2O6 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(5-acetyloxy-1,4-dibenzyl-3,6-dioxopiperazin-2-yl) acetate |
InChI |
InChI=1S/C22H22N2O6/c1-15(25)29-21-19(27)24(14-18-11-7-4-8-12-18)22(30-16(2)26)20(28)23(21)13-17-9-5-3-6-10-17/h3-12,21-22H,13-14H2,1-2H3 |
Clave InChI |
AVRNHYPDMGGENQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(=O)N(C(C(=O)N1CC2=CC=CC=C2)OC(=O)C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)


![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)





![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)


